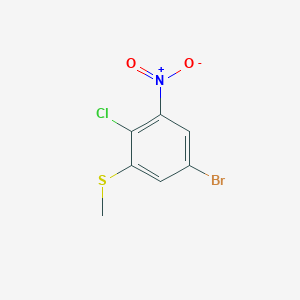
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2S. This compound is characterized by the presence of bromine, chlorine, methylsulfanyl, and nitro groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene typically involves the nitration of 5-Bromo-2-chloro-1-(methylsulfanyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine or chlorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The nitro group, in particular, can participate in redox reactions, while the methylsulfanyl group can interact with thiol-containing proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-1-(methylsulfanyl)benzene: Lacks the nitro group, making it less reactive in certain redox reactions.
5-Bromo-2-chloro-1-(methylsulfanyl)-3-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
5-Bromo-2-chloro-1-(methylsulfanyl)-3-hydroxybenzene: Contains a hydroxyl group, which can participate in hydrogen bonding and affect solubility.
Uniqueness
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methylsulfanyl) groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and makes the compound valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H5BrClNO2S |
|---|---|
Peso molecular |
282.54 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-1-methylsulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2S/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 |
Clave InChI |
LHSAUJVRVGCELX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


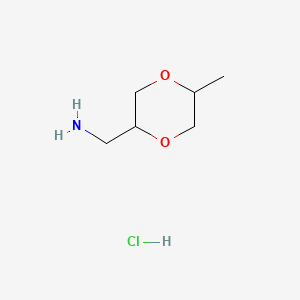
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
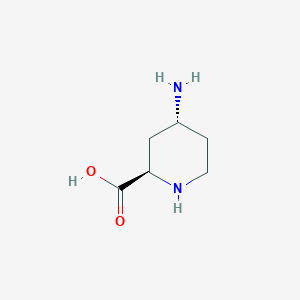
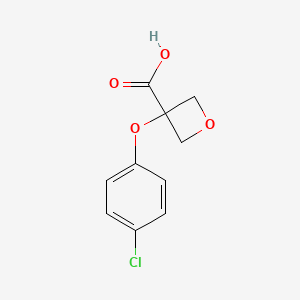

![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
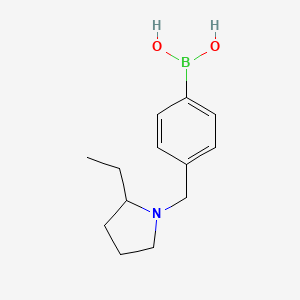
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)
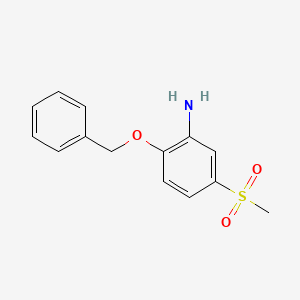
![N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide](/img/structure/B13478043.png)
![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)

